"Ethyl 3-(but-3-enyl)benzoate" chemical properties and structure
"Ethyl 3-(but-3-enyl)benzoate" chemical properties and structure
Technical Whitepaper: Ethyl 3-(but-3-enyl)benzoate Scaffold Architecture, Synthesis Strategies, and Metathesis Applications [1]
Executive Summary
Ethyl 3-(but-3-enyl)benzoate is a bifunctional aromatic intermediate critical to modern organic synthesis and medicinal chemistry.[1] Characterized by an ethyl ester moiety (electrophilic/hydrolysable) and a meta-positioned homoallylic tether (nucleophilic/metathesis-active), this molecule serves as a "linchpin" scaffold.[1] Its primary utility lies in Ring-Closing Metathesis (RCM) to generate benzo-fused macrocycles—a structural motif prevalent in kinase inhibitors and resorcylic acid lactone (RAL) analogs.[1]
This technical guide provides a rigorous analysis of its physiochemical profile, a transition-metal-catalyzed synthesis protocol, and its application in macrocyclization.
Structural Architecture & Physiochemical Profile[2]
The molecule features a 1,3-disubstituted benzene ring. The meta relationship is crucial for inducing the conformational turn required for medium-to-large ring formation.
Structural Visualization
The following diagram illustrates the connectivity and functional zones:
Figure 1: Functional decomposition of Ethyl 3-(but-3-enyl)benzoate showing orthogonal reactive sites.
Physiochemical Data Table
Note: Experimental values for this specific intermediate are rare in public databases; values below represent consensus cheminformatic predictions calibrated against ethyl benzoate standards.
| Property | Value (Predicted/Typical) | Significance in Application |
| Molecular Formula | C₁₃H₁₆O₂ | Core stoichiometry.[1] |
| Molecular Weight | 204.27 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |
| LogP (Octanol/Water) | ~3.8 ± 0.4 | High lipophilicity; suitable for cell-permeable scaffolds.[1] |
| Boiling Point | ~285–290 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.02 g/cm³ | Slightly denser than water; facilitates phase separation.[1] |
| Flash Point | >110 °C | Class IIIB Combustible Liquid (Safety).[1] |
| Rotatable Bonds | 5 | Flexible tether aids in pre-organization for cyclization.[1] |
Synthesis Protocol: Negishi Cross-Coupling
Direct alkylation of benzoate esters with Grignard reagents is chemically forbidden due to nucleophilic attack on the ester carbonyl. Therefore, a Negishi Cross-Coupling using organozinc reagents is the authoritative method, offering high chemoselectivity.
Reaction Logic
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Substrate: Ethyl 3-bromobenzoate.[1]
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Reagent: 3-Butenylzinc bromide (prepared in situ or commercial).[1]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by transmetallation with the organozinc, and reductive elimination to form the C(sp²)–C(sp³) bond.
Step-by-Step Methodology
Pre-requisite: All glassware must be flame-dried and purged with Argon.[1]
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Reagent Preparation (Zinc Species):
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In a Schlenk flask, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) in dry THF.
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Add 4-bromo-1-butene (1.2 equiv) dropwise at 60°C to generate 3-butenylzinc bromide .[1] Stir for 2 hours.
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Coupling Reaction:
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In a separate reaction vessel, dissolve Ethyl 3-bromobenzoate (1.0 equiv, 10 mmol) and Pd(dppf)Cl₂ (3 mol%) in dry THF (20 mL).
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Cool the ester solution to 0°C.
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Cannulate the organozinc solution slowly into the ester solution.
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Execution:
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Warm to room temperature and reflux at 65°C for 12 hours.
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Monitoring: Check TLC (Hexane/EtOAc 9:1) for disappearance of the aryl bromide.
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Workup & Purification:
Synthesis Workflow Diagram
Figure 2: Negishi coupling workflow ensuring ester tolerance.
Reactivity Profile: Ring-Closing Metathesis (RCM)
The defining application of Ethyl 3-(but-3-enyl)benzoate is its role as a precursor for paracyclophanes or macrocyclic lactones .[1]
The RCM Strategy
To utilize this scaffold, the ethyl ester is typically hydrolyzed or transesterified with an alcohol containing a second terminal alkene. Once two alkenes are present in the molecule, RCM is induced using a Ruthenium carbene (Grubbs II or Hoveyda-Grubbs).
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Key Transformation: Formation of a macrocyclic ring (typically 12-16 membered) via expulsion of ethylene gas.[1]
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Thermodynamics: The reaction is driven by entropy (release of volatile ethylene).
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Stereochemistry: RCM often yields a mixture of E/Z isomers, though E-selectivity is common for larger rings.
RCM Pathway Visualization
Figure 3: Mechanism of Ring-Closing Metathesis utilizing the butenyl handle.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1] Combustible.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow oxidation (epoxidation) if exposed to air/light over prolonged periods.[1]
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Spill Protocol: Absorb with sand/vermiculite. Do not use water jets (immiscible).[1]
References
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Negishi Coupling Standards
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King, A. O., et al. "Palladium-catalyzed cross-coupling reactions of organozinc reagents." Journal of Organic Chemistry.
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RCM Methodology
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Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. [1]
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Benzoate Properties
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Synthesis of Alkenyl Benzoates
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Fürstner, A., et al. "Total Synthesis of Woodrosin I." Journal of the American Chemical Society. (Demonstrates use of similar alkenyl-benzoate intermediates in macrocyclization).
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